molecular formula C9H6BrNO B14082105 Isoxazole, 4-bromo-3-phenyl- CAS No. 101774-26-9

Isoxazole, 4-bromo-3-phenyl-

Cat. No.: B14082105
CAS No.: 101774-26-9
M. Wt: 224.05 g/mol
InChI Key: VVBJGDDJJWVOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-phenylisoxazole: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-phenylisoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. For instance, the reaction of 4-bromo-3-phenylisoxazole can be synthesized by reacting 3-phenylpropiolic acid with bromine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods

In industrial settings, the production of 4-bromo-3-phenylisoxazole may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often employed to minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-phenylisoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 3-phenylisoxazole or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Scientific Research Applications

4-Bromo-3-phenylisoxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.

    Material Science: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-3-phenylisoxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylisoxazole: Lacks the bromine substituent and may have different reactivity and biological activity.

    4-Chloro-3-phenylisoxazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    4-Fluoro-3-phenylisoxazole: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.

Uniqueness

4-Bromo-3-phenylisoxazole is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can influence the compound’s biological activity, making it a valuable scaffold in medicinal chemistry .

Biological Activity

Overview

Isoxazole, specifically 4-bromo-3-phenylisoxazole, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a crucial scaffold for the development of various pharmaceuticals, including anti-inflammatory and anticancer agents. The presence of the bromine atom in its structure significantly influences its biological properties, making it a valuable target for research and development.

The biological activity of 4-bromo-3-phenylisoxazole primarily stems from its ability to interact with specific molecular targets. It is known to act as an enzyme inhibitor, binding to the active sites of enzymes and disrupting their normal functions. This interaction can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that isoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain isoxazole compounds induce apoptosis in human promyelocytic leukemia cells by modulating the expression of key genes involved in cell cycle regulation and apoptosis, such as Bcl-2 and p21^WAF-1 .

Table 1: Cytotoxicity of Isoxazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Isoxazole (3)HL-60 (Leukemia)86Induces apoptosis via Bcl-2 downregulation
Isoxazole (6)HL-60 (Leukemia)755Promotes cell cycle arrest

Antibacterial Activity

Isoxazole derivatives have also been evaluated for their antibacterial properties. A study measured the minimum inhibitory concentrations (MICs) against both gram-positive and gram-negative bacteria. The results demonstrated that these compounds are generally more effective against gram-positive strains, with several derivatives showing MIC values comparable to or better than standard antibiotics like Gentamycin.

Table 2: Antibacterial Activity of Isoxazole Derivatives

CompoundBacterial StrainMIC (µg/ml)Zone of Inhibition (mm)
Compound 4aStaphylococcus aureus4021
Compound 4fEscherichia coli7019
GentamycinStaphylococcus aureus-18

Case Studies

  • Study on Neurogenesis : A derivative of isoxazole was studied for its effects on neurogenesis. The compound showed potential as a GABAA antagonist, indicating its role in modulating neural activity and offering insights into treatments for neurodegenerative diseases .
  • Anti-inflammatory Properties : Research has highlighted the anti-inflammatory potential of isoxazole derivatives, particularly their selective inhibition of COX-2 enzymes. Compounds synthesized with specific substituents demonstrated enhanced analgesic properties, suggesting they could serve as effective anti-inflammatory agents in clinical settings .

Synthesis and Structure-Activity Relationship

The synthesis of isoxazole derivatives often involves multicomponent reactions that yield compounds with varying biological activities. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can significantly impact the biological efficacy of these compounds.

Table 3: Synthesis Conditions for Isoxazole Derivatives

CatalystSolventTemperatureYield (%)
Sodium acetateWaterRoom Temp20
DMAPEthanolReflux70
Green teaWaterRoom Temp40

Properties

IUPAC Name

4-bromo-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBJGDDJJWVOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693153
Record name 4-Bromo-3-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101774-26-9
Record name 4-Bromo-3-phenyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.